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1H-Indole, 1-(2-methoxybenzoyl)-5-nitro-

Cat. No.: B11839514
CAS No.: 820234-20-6
M. Wt: 296.28 g/mol
InChI Key: RIIVACVSNAQMBV-UHFFFAOYSA-N
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Description

Foundational Significance of the Indole (B1671886) Heterocycle in Contemporary Organic Synthesis and Materials Science

The indole moiety, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern organic chemistry. chemicalbook.comresearchgate.net Its structural rigidity and electron-rich nature make it a privileged scaffold in a vast array of natural products, including essential amino acids like tryptophan and neurotransmitters such as serotonin. researchgate.net This natural prevalence has inspired its extensive use in medicinal chemistry, where the indole core forms the basis for numerous pharmaceuticals with diverse biological activities. researchgate.net

Beyond pharmaceuticals, the indole heterocycle is integral to the development of advanced materials. chim.it Its unique photophysical properties are harnessed in organic light-emitting diodes (OLEDs) and other organic electronics. chemicalbook.com The ability to functionalize the indole ring at multiple positions allows for the fine-tuning of its electronic and physical properties, making it a versatile building block for creating complex, functional molecules. chim.itunito.it

Academic Relevance of N-Acylation within Indole Chemistry, Emphasizing N-Functionalization Challenges

Functionalization of the indole nitrogen, or N-functionalization, is a critical strategy for modifying the properties of indole-based compounds. Among various modifications, N-acylation—the attachment of an acyl group to the indole nitrogen—is of particular importance. N-acylated indoles are widespread motifs in many pharmaceuticals and natural products. nih.gov

However, the selective N-acylation of indoles presents a significant synthetic challenge. nih.gov The indole nucleus possesses multiple reactive sites, with the C3 position often being more nucleophilic than the N1 position, leading to competitive C3-acylation. nih.govchemicalbook.com Furthermore, the low nucleophilicity of the indole nitrogen requires harsh reaction conditions or the use of highly reactive and often unstable acylating agents like acyl chlorides, which can limit functional group tolerance. nih.govnih.gov Overcoming these challenges has driven the development of numerous synthetic methodologies, each with distinct advantages and limitations.

Table 1: Comparison of Selected Methods for N-Acylation of Indoles
MethodAcyl SourceCatalyst/ReagentKey AdvantagesLimitationsReference
Phase-Transfer CatalysisAcid ChlorideNaOH / Tetrabutylammonium SaltEfficient and high-yielding.Requires reactive acid chlorides. bldpharm.com bldpharm.com
Thioester AcylationThioestersCs₂CO₃Mild, good functional group tolerance, uses stable acyl source.Requires high temperatures (140 °C). nih.gov nih.gov
Alkenyl Carboxylate AcylationAlkenyl Carboxylates (e.g., vinyl acetate)Na₂CO₃Simple inorganic base catalysis, good to excellent yields.Not suitable for all substituted indoles (e.g., 2-substituted). chemicalbook.com chemicalbook.com
Direct Carboxylic Acid AcylationCarboxylic AcidBoric AcidEconomical, uses readily available carboxylic acids.Requires high temperatures and long reaction times. bldpharm.com bldpharm.com

Research Landscape of Nitro-Substituted Indoles, Highlighting Positional Isomerism and Synthetic Utility

The introduction of a nitro (NO₂) group onto the indole scaffold creates a class of compounds known as nitroindoles, which are valuable intermediates in organic synthesis. nih.gov The nitro group is a strong electron-withdrawing group that significantly modulates the electronic properties of the indole ring. Furthermore, it can be readily reduced to an amino group, providing a chemical handle for further elaboration, a common strategy in the synthesis of bioactive molecules. researchgate.net

A key feature of nitroindoles is positional isomerism; the nitro group can be introduced at any of the seven available positions on the indole ring (N1, C2, C3, C4, C5, C6, or C7). thieme-connect.comorgsyn.org The position of the nitro group profoundly influences the molecule's reactivity and properties. For instance, 3-nitroindoles are important intermediates for creating tryptamine (B22526) analogs and other biologically active compounds. researchgate.netgoogle.com 5-Nitroindole (B16589) is a particularly common building block, used in the synthesis of compounds targeting DNA G-quadruplexes and as a universal base in oligonucleotides. nih.govontosight.ainih.gov The synthesis of a specific positional isomer often requires carefully chosen nitrating agents and reaction conditions to control regioselectivity. nih.govthieme-connect.com

Table 2: Common Positional Isomers of Nitroindole
IsomerSynthetic PrecursorKey Synthetic ApplicationsReference
3-NitroindoleN-Protected IndoleIntermediate for pyrrolo[2,3-b]indoles; precursor for tryptamines. thieme-connect.comresearchgate.net
4-NitroindoleSubstituted NitroarenesBuilding block for complex substituted indoles. orgsyn.org
5-Nitroindole5-Nitro-1H-indole-3-carbaldehydePrecursor for 5-aminoindoles; used in anticancer agents and DNA probes. chemicalbook.comontosight.ai
6-NitroindoleN-Protected Indole (as byproduct)Less common, but used in specific synthetic targets. thieme-connect.com
7-NitroindoleSubstituted NitroarenesUsed in Bartoli indole synthesis for 7-substituted indoles. nih.gov

Rationale for Comprehensive Academic Investigation of 1H-Indole, 1-(2-methoxybenzoyl)-5-nitro- and Its Congeners in Modern Chemical Research

The specific chemical structure of 1H-Indole, 1-(2-methoxybenzoyl)-5-nitro- represents a convergence of the key chemical features discussed previously, providing a strong rationale for its detailed investigation. This molecule is a member of the N-acyl-5-nitroindole class, a scaffold with demonstrated relevance in medicinal chemistry.

The rationale for its study can be broken down into three key components:

The N-Acyl Linkage: The 1-benzoyl group establishes the molecule as an N-acylindole, a class known for biological activity. Research on similar 1-benzoyl indoles has revealed potent antimicrobial and anticancer properties.

The 5-Nitro Group: This group serves two primary purposes. It acts as a powerful electronic modulator of the indole ring system and, more importantly, as a versatile synthetic handle. The nitro group can be readily reduced to a 5-amino group, which allows for the subsequent attachment of diverse functional groups. This strategy is exemplified in the development of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a selective inhibitor of human monoamine oxidase B (MAO-B), where the synthesis proceeds via the acylation of 5-nitroindole followed by reduction and subsequent amidation. researchgate.net

The 2-Methoxybenzoyl Moiety: The substitution on the benzoyl ring is not trivial. The presence and position of substituents like the 2-methoxy group can precisely control the molecule's three-dimensional shape (conformation) and its electronic properties. This can have a profound impact on its ability to bind to biological targets such as enzymes or receptors. The methoxy (B1213986) group itself is a common feature in many active pharmaceutical ingredients, where it can participate in hydrogen bonding and improve pharmacokinetic properties. chim.it

The synthesis of congeners such as (3-Fluorophenyl)(5-nitro-1H-indol-1-yl)methanone has been reported with good yields, demonstrating the chemical feasibility of producing this class of compounds. researchgate.net

Table 3: Research Data for a Representative N-Benzoyl-5-Nitroindole Congener
Compound Name(3-Fluorophenyl)(5-nitro-1H-indol-1-yl)methanone
Synthetic RouteAcylation of 5-nitro-1H-indole with 3-fluorobenzoyl chloride.
Yield67%
Melting Point151.0–152.0 °C
SignificanceKey intermediate in the synthesis of a selective MAO-B inhibitor.
Reference researchgate.net

An Exploration of Synthetic Pathways to 1H-Indole, 1-(2-methoxybenzoyl)-5-nitro-

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. The specific derivative, 1H-Indole, 1-(2-methoxybenzoyl)-5-nitro-, presents a unique substitution pattern that necessitates a strategic approach to its synthesis. This article focuses exclusively on the synthetic methodologies applicable to the formation of this compound and related N-acyl-5-nitroindole architectures, delving into the regioselective challenges and solutions for the acylation of the indole nitrogen and the introduction of a nitro group at the 5-position of the indole core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O4 B11839514 1H-Indole, 1-(2-methoxybenzoyl)-5-nitro- CAS No. 820234-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820234-20-6

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

(2-methoxyphenyl)-(5-nitroindol-1-yl)methanone

InChI

InChI=1S/C16H12N2O4/c1-22-15-5-3-2-4-13(15)16(19)17-9-8-11-10-12(18(20)21)6-7-14(11)17/h2-10H,1H3

InChI Key

RIIVACVSNAQMBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Academic Applications and Future Research Trajectories for N Acyl 5 Nitroindoles in Organic Chemistry and Materials Science

Strategic Building Blocks in Complex Organic Synthesis

N-acyl-5-nitroindoles are highly valuable intermediates in synthetic organic chemistry. The indole (B1671886) nucleus is a "privileged structure" found in a vast array of pharmaceuticals and biologically active compounds. The presence of the N-acyl group serves not only as a protecting group but also as a modulator of the indole's nucleophilicity and a director for certain reactions. Concurrently, the 5-nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity and provides a synthetic handle for a wide range of chemical transformations, most notably its reduction to a 5-aminoindole.

The inherent reactivity of the N-acyl-5-nitroindole framework makes it an excellent starting point for the construction of more complex, multi-ring systems. The functional groups on the indole core can be used to build fused heterocyclic structures, which are of great interest in medicinal chemistry and drug discovery.

A prime example of this is the use of nitroindoles in the Barton-Zard pyrrole (B145914) synthesis to create pyrroloindoles. For instance, N-protected 3-nitroindoles can react with ethyl isocyanoacetate in the presence of a base to form pyrrolo[3,4-b]indoles. researchgate.net Furthermore, 3-nitroindole has been demonstrated to be a viable precursor for the synthesis of the pyrrolo[2,3-b]indole (B14758588) skeleton, a core structure in many bioactive molecules. nih.govresearchgate.net The transformation of the 5-nitro group into an amino group can facilitate annulation reactions, leading to the formation of novel polycyclic systems containing the indole moiety. The general strategy involves leveraging the nitro group to enable cyclization reactions that would otherwise be difficult with an unactivated indole ring.

The structure of 1H-Indole, 1-(2-methoxybenzoyl)-5-nitro- allows for systematic modification at multiple sites, enabling the creation of diverse molecular architectures with tailored functions. The 2-methoxybenzoyl group at the N1 position can be readily replaced with various other acyl or sulfonyl groups, which can alter the steric and electronic environment of the molecule. This modification is crucial in atroposelective synthesis, where chiral catalysts are used to achieve high enantioselectivity in N-acylation reactions to create axially chiral compounds. dicp.ac.cnntu.edu.sg

The 5-nitro group is particularly versatile. It can be:

Reduced to a 5-amino group, which can then be acylated, alkylated, or diazotized for further functionalization.

Displaced via nucleophilic aromatic substitution (SNAr) under certain conditions.

Used to modulate the electronic properties of the indole ring, influencing its reactivity in cycloaddition or annulation reactions. researchgate.net

This ability to selectively modify different parts of the molecule allows for the generation of libraries of functionally differentiated compounds for screening in drug discovery or for tuning the properties of advanced materials. For example, a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives were synthesized to investigate their structure-activity relationship as potential anticancer agents that bind to G-quadruplex DNA. nih.govnih.gov

Compound ClassSynthetic TransformationResulting ScaffoldReference
N-Protected 3-NitroindolesBarton-Zard Pyrrole SynthesisPyrrolo[3,4-b]indoles researchgate.net
3-NitroindoleDerivatizationPyrrolo[2,3-b]indole nih.govresearchgate.net
N-AminoindolesAtroposelective N-AcylationN-N Axially Chiral Aminoindoles dicp.ac.cnntu.edu.sg
5-Nitroindole DerivativesNucleophilic SubstitutionPyrrolidine-substituted 5-nitroindoles nih.govnih.gov

Development of Advanced Materials Utilizing Indole Derivatives

Indole and its derivatives are increasingly being incorporated into advanced materials due to their unique electronic and photophysical properties. goettingen-research-online.de Their electron-rich nature and rigid structure make them excellent candidates for components in organic electronics and functional polymers.

Indole derivatives are versatile structures that serve as core motifs in the construction of organic photoactuators, such as molecular photoswitches and motors. goettingen-research-online.dechim.it Introducing an indole derivative into a molecule can significantly influence its absorption properties, allowing for the conversion of light energy into molecular motion. goettingen-research-online.de

Specifically, indole-based azo compounds, such as indoleazopyrazoles, have been designed as visible-light-responsive photoswitches. nih.gov The photoswitching properties, including the wavelength of maximum absorption and the thermal half-life of the metastable state, can be tuned by modifying substituents on the indole ring. nih.govrsc.org Functionalization with electron-withdrawing groups on the indolic nitrogen has been shown to extend the thermal half-lives of indigo-based photoswitches, which is critical for stabilizing the switched state for potential applications. chim.it The N-acyl and 5-nitro groups in a compound like 1H-Indole, 1-(2-methoxybenzoyl)-5-nitro- could therefore be used to fine-tune the photophysical and photochemical properties of such molecular devices.

The indole scaffold can be incorporated into ligands for metal catalysts or used directly in organocatalysis. researchgate.net While the specific use of 1H-Indole, 1-(2-methoxybenzoyl)-5-nitro- as a catalyst is not widely reported, its structural features are relevant to catalyst design. For example, N-acyl indoles are key substrates in reactions catalyzed by chiral isothiourea, which facilitates atropenantioselective N-acylation to produce axially chiral N-N compounds. dicp.ac.cnntu.edu.sgntu.edu.sg

Furthermore, nitroindoles themselves are substrates in asymmetric catalysis. The enantioselective N-alkylation of nitroindoles can be achieved using cinchona alkaloid-based phase-transfer catalysts. researchgate.netmdpi.com The position of the nitro group on the indole ring is crucial in controlling the stereoselectivity of these reactions, highlighting the importance of the substitution pattern in catalyst-substrate interactions. researchgate.netmdpi.com

Elucidation of Structure-Reactivity-Function Relationships in Substituted Indole Systems

Understanding the relationship between a molecule's structure, its reactivity, and its ultimate function is a fundamental goal in chemistry. N-acyl-5-nitroindoles provide an excellent platform for such studies due to the profound electronic influence of the nitro and acyl groups.

The electrophilic character of 3-nitroindoles, for example, has been exploited in a range of chemical reactions, including dearomatization processes that lead to diversely substituted indoline (B122111) scaffolds. researchgate.netrsc.org This reactivity is a direct consequence of the electron-withdrawing nitro group.

Structure-activity relationship (SAR) studies on 5-nitroindole derivatives have demonstrated how modifications to the scaffold impact biological function. In a study of pyrrolidine-substituted 5-nitroindoles as anticancer agents, variations in the substitution pattern led to significant differences in their ability to bind to c-Myc promoter G-quadruplexes and inhibit cancer cell proliferation. nih.govnih.gov This highlights how subtle structural changes can modulate biological activity. Similarly, studies on the phase-transfer catalyzed N-alkylation of nitroindoles revealed that the position of the nitro group (e.g., C4 vs. C5 or C6) was essential for controlling the stereoselectivity of the reaction, a key structure-reactivity relationship. researchgate.netmdpi.com

Indole Derivative ClassKey Structural FeatureObserved RelationshipReference
3-NitroindolesElectron-withdrawing NO₂ at C3Enhanced electrophilic reactivity, enabling dearomatization reactions researchgate.netrsc.org
5-NitroindolesPyrrolidine substitutionStructure dictates binding affinity to G-quadruplex DNA and anticancer activity nih.govnih.gov
NitroindolesPosition of NO₂ group (C4, C5, C6)Crucial for controlling enantioselectivity in asymmetric N-alkylation researchgate.netmdpi.com
Indigo PhotoswitchesN-acylationExtends thermal half-life of the metastable state chim.it

Innovations in Synthetic Methodologies for N-Acyl-5-Nitroindoles

The synthesis of N-acyl-5-nitroindoles requires precise control over chemical reactions to achieve the desired substitution pattern. The N-acylation step, typically following the formation of the 5-nitroindole core, is crucial. Traditional methods often involve the reaction of a 5-nitroindole with an acyl chloride or anhydride (B1165640) in the presence of a base. However, future research is geared towards more sophisticated and efficient synthetic strategies.

The development of synthetic methods that offer high chemo- and regioselectivity is paramount for the efficient construction of complex molecules like 1H-Indole, 1-(2-methoxybenzoyl)-5-nitro-.

Regioselective Indole Core Formation : Research has demonstrated catalyst-free, atom-economical procedures for the synthesis of substituted N-hydroxyindoles, which can be precursors to the desired indole scaffold. For instance, the annulation of nitrosoarenes with ethynyl (B1212043) ketones has been shown to produce 3-aroyl-N-hydroxy-5-nitroindoles with excellent regioselectivity, avoiding the formation of 2-aroylindole isomers. nih.govresearchgate.net Such methodologies could be adapted for the synthesis of the 5-nitroindole core before N-acylation.

Selective Nitration : Achieving regioselective nitration at the C5 position of the indole ring is a significant challenge. Recent advancements include the development of electrophilic substitution reactions under non-acidic and non-metallic conditions. rsc.org One such protocol uses trifluoroacetyl nitrate, generated in situ, as an electrophilic nitrating agent for various indoles, offering a milder alternative to traditional harsh acidic conditions that can be detrimental to sensitive substrates. rsc.org This approach enhances the substrate scope and environmental friendliness of 5-nitroindole synthesis. rsc.org

Chemo-selective Acylation : N-acyl benzotriazoles have emerged as efficient acylating agents. researchgate.netrsc.org Visible-light-promoted, iron-catalyzed reductive transamidation of N-acyl benzotriazoles with nitroarenes presents a novel strategy for C-N bond formation. rsc.org This methodology could potentially be adapted for the direct N-acylation of 5-nitroindole, offering a chemoselective route that is tolerant of the nitro functional group.

TransformationReagents/ConditionsKey Advantage
Regioselective Indolization 4-Nitronitrosobenzene, AlkynonesCatalyst-free, atom-economical, high regioselectivity for 3-substituted indoles. nih.govresearchgate.net
Regioselective Nitration Ammonium tetramethylnitrate, Trifluoroacetic anhydrideNon-acidic and non-metallic conditions, environmentally friendly. rsc.org
Chemo-selective Acylation N-acyl benzotriazoles, FeCl₃, Visible light, PhSiH₃Use of inexpensive catalyst, mild conditions, direct use of nitro compounds. rsc.org

This table summarizes innovative methodologies applicable to the synthesis of N-acyl-5-nitroindoles, highlighting their key advantages.

The principles of green chemistry are increasingly influencing the design of synthetic routes in academic and industrial research. For N-acyl-5-nitroindoles, this involves developing processes that are both environmentally benign and economically viable on a larger scale.

Aqueous Media Synthesis : Amide bond formation is a fundamental reaction in the synthesis of N-acylindoles. A recently developed scalable and sustainable method for synthesizing N-substituted amides utilizes the reaction of nitroarenes with acyl saccharins in aqueous media. nih.gov This atom-efficient approach avoids the need for column chromatography and allows for solvent and reagent recycling, significantly reducing the environmental impact. nih.gov Applying this concept to the N-acylation of 5-nitroindole could provide a greener synthetic pathway.

Avoiding Hazardous Reagents : Sustainable routes aim to replace hazardous reagents like phosgene (B1210022) derivatives, which are sometimes used in the activation of carboxylic acids. The use of N-acyl saccharins or N-acyl benzotriazoles as stable, easy-to-handle crystalline solids represents a safer and more sustainable alternative for acylation reactions. researchgate.netnih.gov

Scalability : The development of general and scalable syntheses for polysubstituted indoles is an active area of research. mdpi.com Methodologies that proceed in high yield and avoid chromatographic purification are particularly desirable for large-scale production. nih.gov The synthesis of 3-aroyl-N-hydroxy-5-nitroindole products, which precipitate directly from the reaction mixture and can be isolated by simple filtration, exemplifies a scalable process. nih.gov

Integration with Emerging Research Fields

The synergy between traditional organic synthesis and emerging computational and engineering fields is poised to revolutionize the discovery and production of novel molecules. For N-acyl-5-nitroindoles, these integrations promise to accelerate research and development cycles.

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemistry for designing synthetic routes and predicting molecular characteristics.

Retrosynthesis Planning : Computer-aided synthesis planning (CASP) tools, powered by deep learning, can significantly aid in designing efficient synthetic routes for complex target molecules like 1H-Indole, 1-(2-methoxybenzoyl)-5-nitro-. acs.orgnih.gov These algorithms analyze vast reaction databases to propose retrosynthetic disconnections and viable synthetic pathways, which can then be evaluated by chemists. researchgate.netchemrxiv.org Such AI-driven platforms can suggest novel, non-intuitive routes that might be overlooked in traditional analysis. nih.gov

Property Prediction : ML models are extensively used to predict the physicochemical and biological properties of molecules, accelerating the identification of candidates with desired characteristics. nih.govsapiosciences.com For N-acyl-5-nitroindoles, ML models, particularly Graph Neural Networks (GNNs), can predict properties such as solubility, lipophilicity, and potential biological activity based on molecular structure alone. gu.seresearchgate.net This allows for the in-silico screening of large virtual libraries of derivatives to prioritize the synthesis of the most promising compounds. nih.govsapiosciences.com

Machine Learning ApplicationModel TypePotential Impact on N-Acyl-5-Nitroindole Research
Retrosynthesis Deep Neural Networks, Transformer modelsProposes novel and efficient synthetic routes, reducing experimental trial-and-error. acs.orgchemrxiv.org
Property Prediction Graph Neural Networks (GNNs), Random ForestPredicts physicochemical properties and bioactivity, enabling virtual screening and prioritization of synthetic targets. gu.sefrancis-press.com

This table outlines the application of machine learning in the research and development of N-acyl-5-nitroindoles.

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and scalability. mdpi.comnih.gov

Continuous Indole Synthesis : Various classical indole syntheses, including the Fischer, Bartoli, and Hemetsberger-Knittel reactions, have been successfully adapted to continuous flow systems. mdpi.comresearchgate.netuc.pt These processes often result in higher yields and significantly shorter reaction times compared to batch methods. uc.pt For example, the Fischer indole synthesis has been performed in flow reactors with residence times of only a few minutes, achieving high throughput. uc.pt

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-methoxybenzoyl)-5-nitro-1H-indole, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nitro reduction of precursor indoles. For example, nitro groups are reduced using SnCl₂·2H₂O in methanol under acidic reflux (3 h), followed by purification via silica gel chromatography (n-Hex/EtOAc, 1:1). Yield optimization requires precise stoichiometry (4 eq. SnCl₂) and monitoring reaction progress via TLC .
  • Key Considerations : Competing side reactions (e.g., over-reduction) may occur; column chromatography is critical for isolating the pure product.

Q. Which spectroscopic techniques are most reliable for characterizing 1-(2-methoxybenzoyl)-5-nitro-1H-indole?

  • Methodology : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxybenzoyl at N1, nitro at C5). HRMS (ESI-MS) validates molecular weight (e.g., [M+H]+ calculated vs. observed mass accuracy ≤ 0.3 ppm). NMR signals for H-3 (δ ≈ 7.16 ppm) and H-6 (δ ≈ 6.65 ppm) are diagnostic for indole core integrity .

Q. How does the electronic nature of the 2-methoxybenzoyl group influence the reactivity of the indole core?

  • Methodology : The electron-donating methoxy group stabilizes the N1-acylated indole via resonance, directing electrophilic substitution to C3/C6. Computational studies (DFT) or Hammett plots can quantify this effect. Compare with non-methoxy analogs (e.g., benzoyl derivatives) to isolate electronic contributions .

Advanced Research Questions

Q. How can contradictory data in nitro reduction outcomes (e.g., over-reduction vs. incomplete conversion) be resolved?

  • Methodology : Monitor reaction intermediates using LC-MS or in situ IR. Adjust reducing agent (e.g., switch from SnCl₂ to catalytic hydrogenation) to control selectivity. For example, SnCl₂ may generate byproducts (e.g., amine derivatives), necessitating rigorous purification .
  • Case Study : In , SnCl₂ reduction of 5-nitroindole yielded three products; silica gel chromatography was required to isolate the desired amine derivative (19.5% yield).

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for 1-(2-methoxybenzoyl)-5-nitro-1H-indole derivatives?

  • Methodology : Systematically modify substituents (e.g., replace methoxy with halogen or alkyl groups) and evaluate biological activity (e.g., enzyme inhibition assays). Use X-ray crystallography (if available) to correlate substituent effects with binding interactions .
  • Example : highlights 1-arylsulfonyl-indole derivatives as 5-HT6 receptor ligands, demonstrating the impact of sulfonyl groups on receptor affinity.

Q. What are the challenges in computational modeling of 1-(2-methoxybenzoyl)-5-nitro-1H-indole’s stability under physiological conditions?

  • Methodology : Perform MD simulations to assess hydrolysis susceptibility of the methoxybenzoyl group at varying pH. Validate with HPLC stability studies (e.g., incubate in PBS at 37°C). Nitro groups may undergo metabolic reduction in vivo, requiring predictive docking studies with reductases .

Q. How can conflicting NMR assignments for regioisomeric indole derivatives be resolved?

  • Methodology : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOE correlations between H-3 of the indole and methoxy protons confirm substitution patterns. Cross-validate with synthetic controls (e.g., regioselective alkylation in ) .

Methodological Challenges and Solutions

Q. What are the best practices for handling light- or oxygen-sensitive intermediates in the synthesis of this compound?

  • Methodology : Conduct reactions under inert atmosphere (N₂/Ar) and use amber glassware to prevent nitro group photodegradation. Store intermediates at -20°C with desiccants. emphasizes safety protocols for nitro-containing compounds .

Q. How can regioselective functionalization at C3/C7 of the indole core be achieved?

  • Methodology : Use directing groups (e.g., acetyl at C2) or transition-metal catalysis (e.g., Pd-mediated C-H activation). demonstrates C3 alkylation via Friedel-Crafts reactions, while employs formyl groups for thiazole coupling .

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